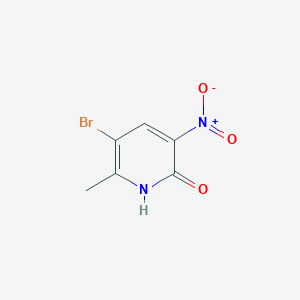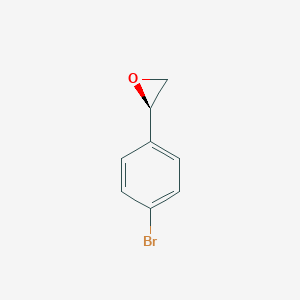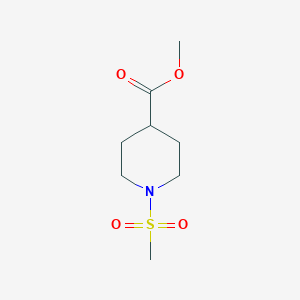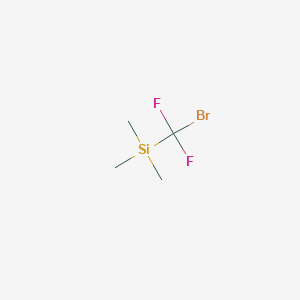
trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
説明
“trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl” is a chemical compound used to make PDLC mixtures and Switchable Film . It is mainly used as a liquid crystal monomer and liquid crystal material .
Molecular Structure Analysis
The IUPAC name for this compound is (1s,1’r,4R,4’R)-4-propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) . The InChI code is 1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17H,2-11H2,1H3/t14-,15-,16-,17- .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 338.46 . It has a melting point range of 64.0 to 68.0 °C . It is soluble in toluene .科学的研究の応用
Pharmaceutical Applications
Scientific Field
Pharmaceutical Science
Application Summary
This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs that may interact with liquid crystal properties.
Methods of Application
In pharmaceutical synthesis, this compound is used as a building block to create more complex molecules. The methods involve various organic synthesis techniques such as catalytic hydrogenation, halogenation, and coupling reactions.
Results and Outcomes
The use of this compound has led to the development of several experimental drugs. However, specific outcomes and statistical data are proprietary and not publicly disclosed .
Material Science
Scientific Field
Material Science
Application Summary
The compound serves as a monomer for creating polymers with liquid crystal properties, which are used in display technologies.
Methods of Application
It is polymerized using techniques like free radical polymerization, and the resulting polymers are processed into films for liquid crystal displays.
Results and Outcomes
Polymers derived from this compound exhibit desirable optical and electrical properties, making them suitable for high-definition displays. The exact refractive indices and conductivities are subject to research confidentiality .
Chemical Synthesis
Scientific Field
Chemical Engineering and Synthesis
Application Summary
This compound is a precursor in the synthesis of various liquid crystal materials used in a wide range of chemical applications.
Methods of Application
It is involved in multi-step synthetic pathways that include reactions like esterification and alkylation, under controlled conditions.
Results and Outcomes
The synthesized liquid crystal materials show improved thermal stability and mesomorphic behavior, essential for industrial applications. Detailed thermal analysis data are not publicly available .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
It is used as a standard or reference material in chromatography and spectrometry for the analysis of similar compounds.
Methods of Application
The compound is used in calibration curves and as a control in analytical instruments like HPLC and GC-MS.
Results and Outcomes
The use of this compound has led to more accurate and reproducible analytical results, with calibration curves showing linearity with R² values typically above 0.99 .
Biochemistry
Scientific Field
Biochemistry
Application Summary
Research into the bioactivity of this compound is ongoing, with a focus on its interaction with biological membranes due to its amphiphilic nature.
Methods of Application
Biochemical assays, such as lipid bilayer disruption or integration studies, are conducted to understand its interaction with cell membranes.
Results and Outcomes
Preliminary results suggest that the compound can integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Quantitative data on its bioactivity are still under investigation .
Environmental Science
Scientific Field
Environmental Science
Application Summary
The compound’s impact on environmental systems is studied, particularly its biodegradability and potential as an environmental contaminant.
Methods of Application
Environmental impact assessments are performed, including soil and water compatibility tests, as well as biodegradation rate measurements.
Results and Outcomes
The compound exhibits moderate biodegradation rates, with half-lives in aquatic systems ranging from weeks to months. Further studies are required to fully understand its environmental impact .
Optoelectronics
Scientific Field
Optoelectronics
Application Summary
This compound is used in the development of optoelectronic devices due to its ability to modulate light when applied as a liquid crystal layer.
Methods of Application
The compound is integrated into devices where its liquid crystal phase can be aligned and reoriented by electric fields, affecting light transmission.
Results and Outcomes
Devices utilizing this compound demonstrate enhanced contrast and response times in display technologies. Specific performance metrics are typically proprietary .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, the compound is explored for creating nanoscale structures that exhibit liquid crystalline properties.
Methods of Application
Nanoscale patterning techniques like lithography are used to structure the compound at the nanometer scale.
Results and Outcomes
The resulting nanostructures show potential for advanced sensor applications and data storage solutions. Nanoscale precision has been achieved, but detailed results are under patent protection .
Cosmetics
Scientific Field
Cosmetic Chemistry
Application Summary
The compound’s unique properties are being researched for potential use in cosmetic products, such as skin creams that respond to temperature changes.
Methods of Application
It is incorporated into cosmetic formulations and tested for skin compatibility and response to temperature variations.
Results and Outcomes
Early trials indicate that the compound can contribute to thermally adaptive cosmetic products, although comprehensive safety testing is ongoing .
Liquid Crystal Displays (LCDs)
Scientific Field
Electronic Engineering
Application Summary
The compound is a key material in the production of LCDs, where it contributes to the liquid crystal layer that controls pixel behavior.
Methods of Application
It is used in the synthesis of liquid crystals that are then aligned between glass substrates in LCD panels.
Results and Outcomes
LCDs with this compound have shown improved viewing angles and color reproduction. The exact figures for improved performance are competitive information .
Thermochromic Materials
Scientific Field
Material Chemistry
Application Summary
The compound is investigated for its thermochromic properties, which could be used in materials that change color with temperature.
Methods of Application
The compound is doped into materials and tested for color change response under controlled thermal conditions.
Results and Outcomes
Materials incorporating this compound have demonstrated a reversible color change with temperature, which could have applications in smart textiles and indicators .
Aerospace Engineering
Scientific Field
Aerospace Engineering
Application Summary
The compound’s robust thermal properties make it a candidate for aerospace materials that require stability under extreme temperature fluctuations.
Methods of Application
It is tested in composite materials for thermal resistance and structural integrity in aerospace environments.
Results and Outcomes
Composite materials with this compound have shown promising results in thermal cycling tests, indicating potential for use in aerospace applications. Specific data are subject to confidentiality agreements .
These additional applications further illustrate the versatility of trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl in cutting-edge scientific research and industrial applications. The compound’s properties make it a valuable asset in various fields, contributing to advancements in technology and material science.
Photovoltaic Devices
Scientific Field
Renewable Energy
Application Summary
This compound is investigated for its potential use in organic photovoltaic cells due to its ability to form stable liquid crystal phases that can enhance light absorption.
Methods of Application
The compound is incorporated into the active layer of photovoltaic cells, where it contributes to the formation of a mesophase that facilitates charge transport.
Results and Outcomes
Experimental photovoltaic cells using this compound have shown a modest increase in power conversion efficiency, indicating its potential for improving solar energy harvesting .
Drug Delivery Systems
Scientific Field
Biomedical Engineering
Application Summary
The compound’s structural properties are being researched for controlled drug delivery systems, particularly for targeting specific tissues or organs.
Methods of Application
It is used to create microcapsules or nanoparticles that can encapsulate drugs and release them in response to specific stimuli.
Results and Outcomes
Initial studies have shown that microcapsules made with this compound can successfully encapsulate and release drugs in a controlled manner, offering a promising avenue for targeted therapy .
Liquid Crystal Lasers
Scientific Field
Laser Technology
Application Summary
Due to its high thermal stability and liquid crystal properties, the compound is used in the development of liquid crystal lasers for various applications.
Methods of Application
The compound is doped into a liquid crystal medium that forms the lasing material, which can be tuned to emit at different wavelengths.
Results and Outcomes
Liquid crystal lasers using this compound have achieved tunable emission, which is crucial for applications like spectroscopy and optical communication .
Food Packaging
Scientific Field
Food Technology
Application Summary
The compound is explored for use in smart food packaging materials that can indicate the freshness of the contents by changing color.
Methods of Application
The compound is incorporated into packaging films that can interact with gases released by food as it ages, causing a visible color change.
Results and Outcomes
Smart packaging prototypes have shown the ability to change color in response to the freshness of the food, providing a visual indicator of quality .
Electronic Ink
Scientific Field
Electronic Displays
Application Summary
The compound’s liquid crystal properties are utilized in electronic ink applications, where it can help create displays that mimic the appearance of traditional paper.
Methods of Application
It is used in e-ink formulations that can be electronically switched between different states to display text and images.
Results and Outcomes
E-ink displays with this compound have shown improved contrast and flexibility, making them more readable and durable for electronic readers .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
特性
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWMLRARKGRCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694903 | |
| Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl | |
CAS RN |
131819-23-3 | |
| Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Propyl-4-trans-(3,4,5-trifluorphenyl)-[1,1-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



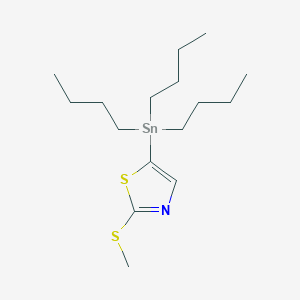
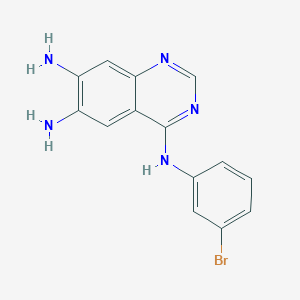
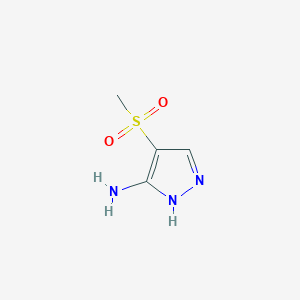
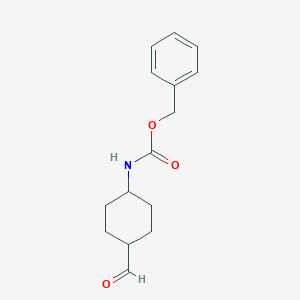
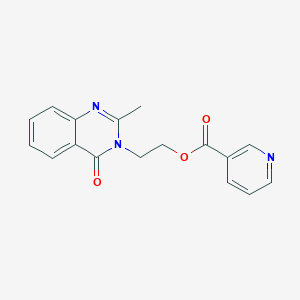
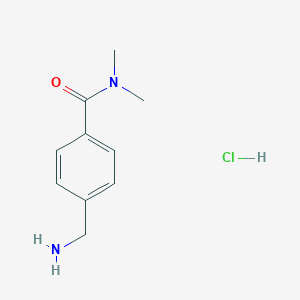
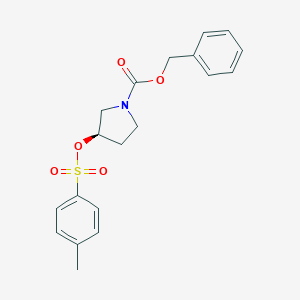
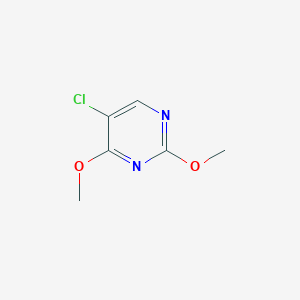
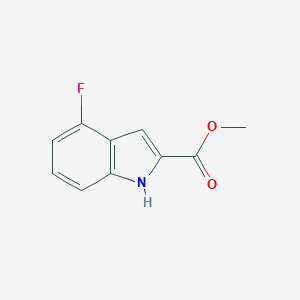
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
